![molecular formula C15H31N3 B14017792 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane CAS No. 1631-16-9](/img/structure/B14017792.png)
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane is a complex organic compound known for its unique bicyclic structure. This compound belongs to the class of triazabicyclohexanes, which are characterized by their three nitrogen atoms and a bicyclic framework. The presence of bulky tert-butyl groups at positions 2, 4, and 6 adds to its steric hindrance, making it an interesting subject for chemical research.
準備方法
The synthesis of 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane typically involves the reaction of cyanuric chloride with tert-butylamine under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions where the chlorine atoms of cyanuric chloride are replaced by tert-butylamine groups. The reaction conditions often require an inert atmosphere and the use of solvents like dichloromethane to facilitate the process .
化学反応の分析
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
科学的研究の応用
2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its stable bicyclic structure.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with various substrates. The pathways involved often include nucleophilic attack and coordination with metal ions, which can influence the compound’s reactivity and stability .
類似化合物との比較
Compared to other triazabicyclohexanes, 2,4,6-Tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane is unique due to its bulky tert-butyl groups. Similar compounds include:
2,4,6-Trimethyl-1,3,5-triazabicyclo[3.1.0]hexane: Lacks the steric hindrance provided by tert-butyl groups.
2,4,6-Trichloro-1,3,5-triazabicyclo[3.1.0]hexane: Contains chlorine atoms instead of tert-butyl groups, leading to different reactivity.
2,4,6-Triethyl-1,3,5-triazabicyclo[3.1.0]hexane: Has ethyl groups, which are less bulky compared to tert-butyl groups[][5].
特性
CAS番号 |
1631-16-9 |
|---|---|
分子式 |
C15H31N3 |
分子量 |
253.43 g/mol |
IUPAC名 |
2,4,6-tritert-butyl-1,3,5-triazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H31N3/c1-13(2,3)10-16-11(14(4,5)6)18-12(17(10)18)15(7,8)9/h10-12,16H,1-9H3 |
InChIキー |
LFOANSWPWFSECF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1NC(N2N1C2C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2,2-diethoxyethylamino)-6-oxo-1H-pyrimidin-2-yl]acetamide](/img/structure/B14017721.png)
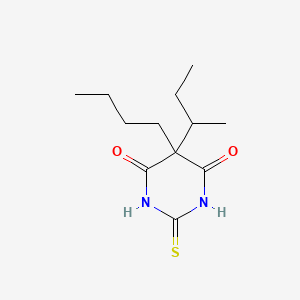
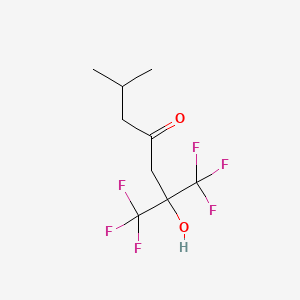
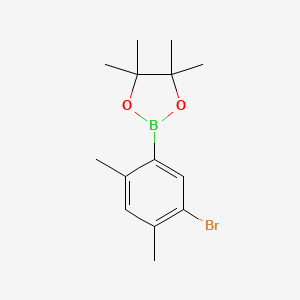
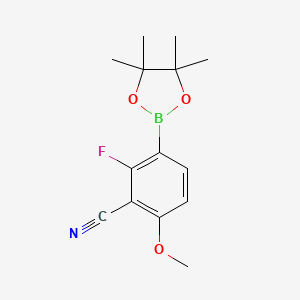
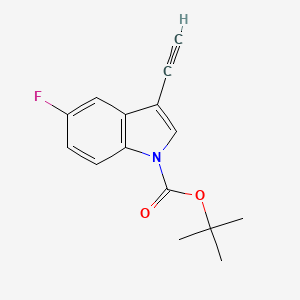
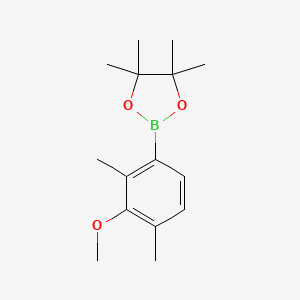

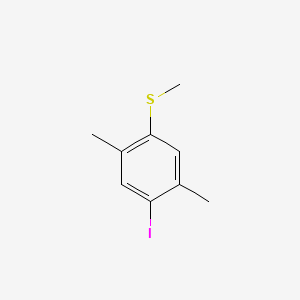
![2-((2-(Benzyloxy)ethyl)thio)benzo[D]thiazole](/img/structure/B14017791.png)
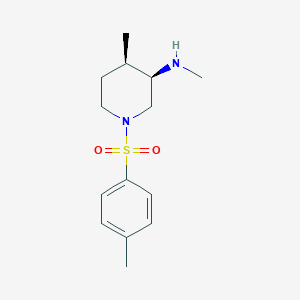
![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)-2-oxoethanimidoyl cyanide](/img/structure/B14017814.png)
